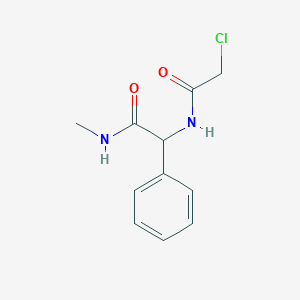

2-(2-chloroacetamido)-N-methyl-2-phenylacetamide

Descripción general

Descripción

2-(2-chloroacetamido)-N-methyl-2-phenylacetamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamido group, a methyl group, and a phenylacetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide typically involves the reaction of 2-chloroacetamide with N-methyl-2-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-chloroacetamido)-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have explored the anticancer potential of phenylacetamide derivatives, including 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide. For instance, research has demonstrated that modifications to the phenyl ring can significantly impact the compound's ability to inhibit cancer cell proliferation.

- Case Study : A study on quinazoline derivatives showed that similar structural modifications led to compounds with IC50 values in the low micromolar range against various cancer cell lines, suggesting that derivatives of this compound could exhibit comparable activity against targets such as VEGFR-2 and EGFR .

Antidepressant Properties

Another area of interest is the antidepressant potential of phenylacetamides. Research indicates that certain derivatives exhibit superior efficacy compared to standard antidepressants.

- Case Study : In a comparative study, a synthesized compound exhibited better antidepressant effects than established drugs like moclobemide and imipramine, highlighting the importance of structural optimization in enhancing pharmacological activity .

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive chloroacetamido group allows for further derivatization, making it useful in creating diverse chemical entities.

- Synthesis Example : It can be utilized to prepare various amide podands and Schiff base ligands through reactions with corresponding hydrazones, showcasing its versatility in organic synthesis .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

| Compound | Modification | Activity (IC50) |

|---|---|---|

| 1 | N-Methylation | Loss of activity |

| 2 | Oxazole replacement | Improved activity (IC50 = 0.10 μM) |

| 3 | Thiazole substitution | Enhanced potency (IC50 = 0.40 μM) |

This table illustrates how specific modifications can lead to significant changes in biological activity, emphasizing the need for systematic SAR studies in drug development.

Mecanismo De Acción

The mechanism of action of 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a biological effect. The exact pathways involved depend on the specific application and the target organism or system.

Comparación Con Compuestos Similares

Similar Compounds

2-chloroacetamide: A simpler compound with similar functional groups.

N-methyl-2-phenylacetamide: Lacks the chloroacetamido group but has similar structural features.

2-chloro-N-methylacetamide: Similar in structure but with different functional groups.

Uniqueness

2-(2-chloroacetamido)-N-methyl-2-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Actividad Biológica

2-(2-Chloroacetamido)-N-methyl-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a chloroacetamido group and a phenylacetamide moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 224.68 g/mol.

Antimicrobial Activity

Research has demonstrated that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study focusing on N-(substituted phenyl)-2-chloroacetamides indicated that these compounds were effective against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) as well as some fungi like Candida albicans .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Effective | Less effective | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |

| N-(3-bromophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |

The effectiveness of these compounds is attributed to their ability to penetrate bacterial cell membranes due to their lipophilic nature, which facilitates interaction with intracellular targets .

The mechanism underlying the antimicrobial action of chloroacetamides involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The chloroacetyl group is believed to play a crucial role in binding to active sites on bacterial enzymes, thus inhibiting their function .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various N-substituted chloroacetamides, researchers found that this compound displayed moderate activity against MRSA but was less effective against Gram-negative bacteria like E. coli. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that specific substitutions on the phenyl ring significantly influenced efficacy .

Study 2: Pharmacological Properties

Another study explored the pharmacological properties of chloroacetamides, highlighting their potential as analgesics and anti-inflammatory agents. The findings suggested that these compounds could modulate pain pathways through inhibition of cyclooxygenase enzymes, although specific data for this compound was limited .

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-methyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-13-11(16)10(14-9(15)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDLPDXDCXPVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.